molecular formula C11H16BrNO5 B11464474 Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate

Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate

Cat. No.: B11464474
M. Wt: 322.15 g/mol
InChI Key: KLNZAMIVBNUXGC-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate is a complex organic compound that belongs to the class of oxolane derivatives This compound is characterized by its unique structure, which includes a bromomethyl group, an acetamido group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by acylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(chloromethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
  • Ethyl 5-(iodomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate
  • Ethyl 5-(hydroxymethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate

Uniqueness

Ethyl 5-(bromomethyl)-3-acetamido-5-methyl-2-oxooxolane-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H16BrNO5

Molecular Weight

322.15 g/mol

IUPAC Name

ethyl 3-acetamido-5-(bromomethyl)-5-methyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C11H16BrNO5/c1-4-17-8(15)11(13-7(2)14)5-10(3,6-12)18-9(11)16/h4-6H2,1-3H3,(H,13,14)

InChI Key

KLNZAMIVBNUXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(OC1=O)(C)CBr)NC(=O)C

Origin of Product

United States

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